N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide
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Overview
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, a fluorophenyl group, and a methoxyacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile compound under acidic conditions. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the methoxyacetamide moiety is added through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone
Uniqueness
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, distinguishes it from many other compounds and contributes to its versatility in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O2/c1-19-7-11(18)13-6-10-14-15-16-17(10)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACNRONEZCKWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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